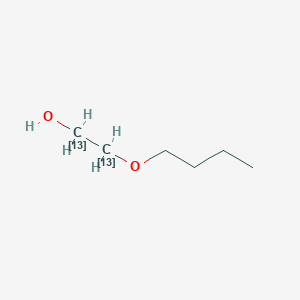
1,2-Dihydroxy-8-carboxynaphthalene
Descripción general
Descripción
1,2-Dihydroxy-8-carboxynaphthalene, also known as 7,8-Dihydroxy-1-naphthalenecarboxylic acid, is a compound with the formula C11H7O4 . It is involved in various biological processes and is a product of certain enzymatic reactions .
Synthesis Analysis
The synthesis of this compound involves a reaction from cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene . This reaction is catalyzed by a dehydrogenase enzyme . The resultant diol gets oxidized via 2-hydroxy-3-carboxybenzal pyruvate, 3-formylsalicylate, 2-hydroxyisophthalate, and salicylate to catechol .Molecular Structure Analysis
The molecular structure of this compound has been studied using ab initio gradient procedures . The preferred conformation is an equatorial form similar to the most stable conformation of ethylene glycol .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It is a product of the reaction from cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene . It is also a reactant in the reaction that produces 2-Carboxy-2-hydroxy-8-carboxychromene .Aplicaciones Científicas De Investigación
Biological Activities and Synthesis
1,2-Dihydroxy-8-carboxynaphthalene, a derivative of naphthalene, has garnered interest due to its wide range of biological activities. Research has focused on developing efficient approaches to synthesize these compounds. For example, a novel route for synthesizing these types of natural products, such as (±)-CJ-12,372, has been reported, highlighting the compound's significance in both chemical and biological fields (Inoue, Nabatame, & Hirama, 2003).
Bioconversion Processes
Bioconversion processes using Escherichia coli recombinant strains have been developed to produce 1,2-dihydroxynaphthalenes from corresponding hydrocarbons. These conversions are carried out via a two-step procedure without isolating the dihydrodiol intermediate, showcasing the compound's applicability in biotechnological processes (Gennaro et al., 1997).
Photoreactions in Organic Chemistry
The compound has been studied in the context of photochemical reactions of aromatic compounds. For instance, the stereospecific photocycloaddition of 1-cyanonaphthalene to indene in various solvents leads to the formation of compounds related to this compound, indicating its potential applications in photochemistry and organic synthesis (Yasuda, Pac, & Sakurai, 1980).
Molecular Dynamics and Catalysis
Research in molecular dynamics and catalysis involving compounds like this compound has been conducted. Studies on shape-selective acylation of related compounds over different catalysts, such as polymorph C of Beta (ITQ-17), reveal insights into the behavior and reactivity of these molecules, suggesting their importance in catalysis and material science (Botella et al., 2003).
Mecanismo De Acción
Direcciones Futuras
The future directions for the study of 1,2-Dihydroxy-8-carboxynaphthalene could involve further investigation into its synthesis, molecular structure, chemical reactions, and mechanism of action. Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety and hazards .
Propiedades
IUPAC Name |
7,8-dihydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,12-13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACHLBCIWAPMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349659 | |
| Record name | 1-Naphthalenecarboxylicacid, 7,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162794-82-3 | |
| Record name | 7,8-Dihydroxy-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162794-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylicacid, 7,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]](/img/structure/B3367098.png)

![2-(4-(8-Bromo-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B3367114.png)
![tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3367116.png)



![2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine](/img/structure/B3367146.png)
